Predicted Lipophilicity (XLogP3-AA) – The 100-Fold Polarity Differential vs. 3-Aryl Analogs
4-(6-Oxopyridazin-1(6H)-yl)butanoic acid exhibits a computed partition coefficient (XLogP3-AA) of −0.7, reflecting high aqueous solubility and low membrane permeability [1]. In contrast, the closely related 3-(4-methoxyphenyl) analog (CAS 1283109-02-3) has an XLogP3-AA of +1.3, a difference of 2.0 log units [2]. This translates to an approximately 100-fold difference in the octanol/water partition coefficient, directly impacting bioavailability, distribution, and off-target binding. The 3-(2-furyl) analog (CAS 1283108-36-0) shows an intermediate XLogP3-AA of 0.7, confirming that any 3-substitution inherently increases lipophilicity [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.7 |
| Comparator Or Baseline | 3-(4-Methoxyphenyl) analog: XLogP3-AA = 1.3; 3-(2-Furyl) analog: XLogP3-AA = 0.7 |
| Quantified Difference | ΔXLogP3-AA = 2.0 (vs. 3-(4-methoxyphenyl) analog); 100-fold difference in P_octanol/water |
| Conditions | Computed logP values from PubChem (XLogP3-AA algorithm, 2019–2021 release) |
Why This Matters
For researchers designing cellular or in vivo assays, the markedly lower lipophilicity of the target compound reduces the risk of lipid bilayer accumulation, non-specific protein binding, and cytotoxicity, making it a superior negative control relative to 3-aryl analogs.
- [1] PubChem. CID 62851008: 4-(6-oxopyridazin-1(6H)-yl)butanoic acid. XLogP3-AA = −0.7. View Source
- [2] PubChem. CID 52903559: 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid. XLogP3-AA = 1.3. View Source
- [3] PubChem. CID 52903561: 4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid. XLogP3-AA = 0.7. View Source
